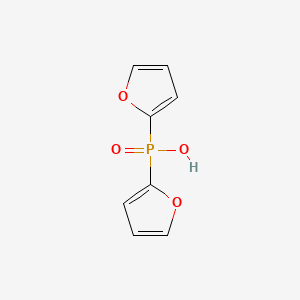
Phosphinic acid, di-2-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, di-2-furanyl-, can be synthesized through several methods. One common approach involves the reaction of furfuryl alcohol with phosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of furfuryl chloride and phosphinic acid, where the reaction proceeds via nucleophilic substitution.
Industrial Production Methods
Industrial production of phosphinic acid, di-2-furanyl-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, di-2-furanyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the furan rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic acid, di-2-furanyl-, can yield phosphonic acids, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, di-2-furanyl-, has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Phosphinic acid, di-2-furanyl-, is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinic acid, di-2-furanyl-, involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by the furan rings and the phosphinic acid moiety, which can form hydrogen bonds and other interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, di-2-furanyl-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These are reduced forms of phosphinic acids and have different chemical properties.
Phosphonates: These compounds contain a P-C bond and are used in various applications, including as chelating agents and in agriculture.
The uniqueness of phosphinic acid, di-2-furanyl-, lies in its dual furan rings, which impart specific reactivity and binding properties that are not observed in other phosphinic acid derivatives.
Conclusion
Phosphinic acid, di-2-furanyl-, is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable tool in research and development across multiple fields
Eigenschaften
CAS-Nummer |
65887-64-1 |
|---|---|
Molekularformel |
C8H7O4P |
Molekulargewicht |
198.11 g/mol |
IUPAC-Name |
bis(furan-2-yl)phosphinic acid |
InChI |
InChI=1S/C8H7O4P/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H,(H,9,10) |
InChI-Schlüssel |
GKKWPLAHRWSMRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



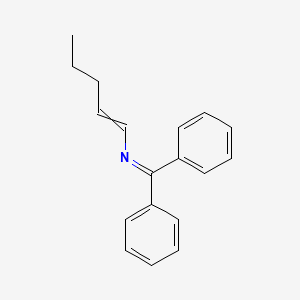
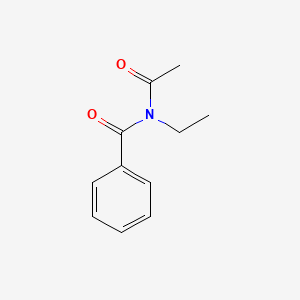
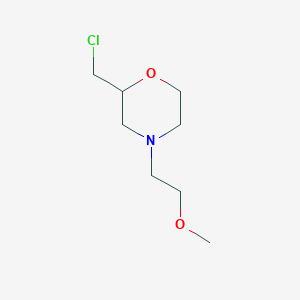
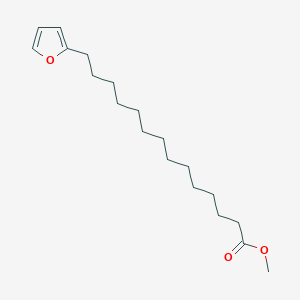
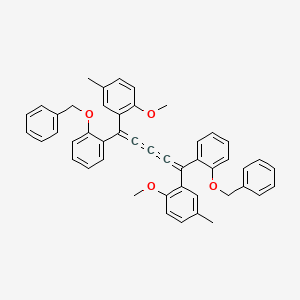
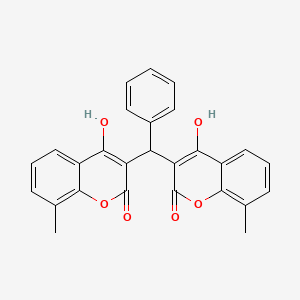
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
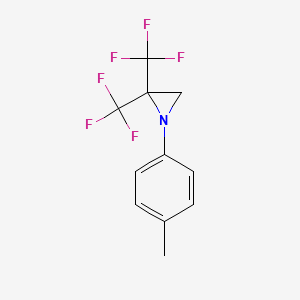
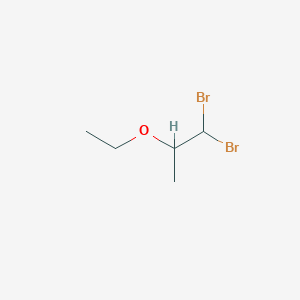
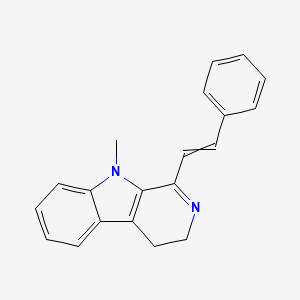
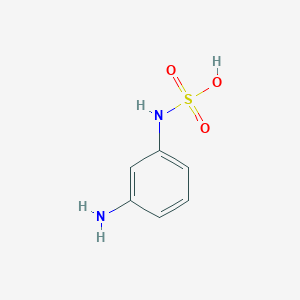
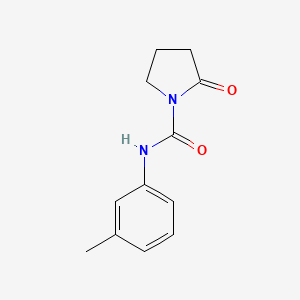
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
